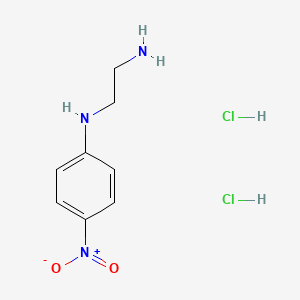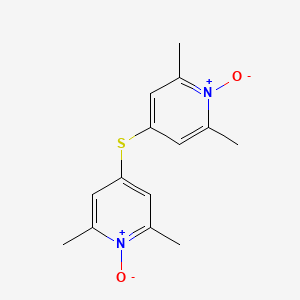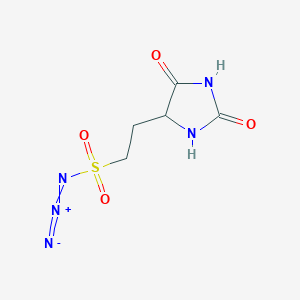
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide is a chemical compound known for its unique structure and properties. It contains a diazo group, an imidazolidinone ring, and a sulfonamide group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide typically involves the reaction of 2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide with a diazo transfer reagent. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the diazo transfer .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using appropriate equipment to handle larger quantities of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions to yield amines or other reduced forms.
Substitution: The diazo group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce amines. Substitution reactions can lead to a wide range of products depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide has several scientific research applications, including:
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide involves the diazo group, which can act as a source of nitrogen for various chemical reactions. The compound can interact with molecular targets through its diazo group, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these interactions depend on the specific reaction conditions and the nature of the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-dioxoimidazolidin-4-yl)ethane-1-sulfonamide: A similar compound without the diazo group, used in various chemical and biological studies.
1-(2,5-dioxoimidazolidin-4-yl)urea: Another related compound studied for its corrosion inhibition properties.
Uniqueness
The diazo group allows for a wider range of chemical transformations and interactions, making it a valuable compound in research and industrial applications .
Propiedades
Número CAS |
5446-31-1 |
|---|---|
Fórmula molecular |
C5H7N5O4S |
Peso molecular |
233.21 g/mol |
Nombre IUPAC |
N-diazo-2-(2,5-dioxoimidazolidin-4-yl)ethanesulfonamide |
InChI |
InChI=1S/C5H7N5O4S/c6-9-10-15(13,14)2-1-3-4(11)8-5(12)7-3/h3H,1-2H2,(H2,7,8,11,12) |
Clave InChI |
VRQZIYFPURVWQD-UHFFFAOYSA-N |
SMILES canónico |
C(CS(=O)(=O)N=[N+]=[N-])C1C(=O)NC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


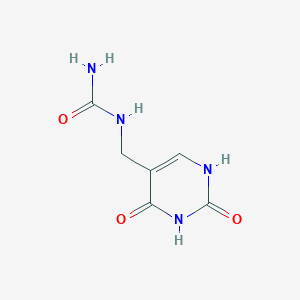
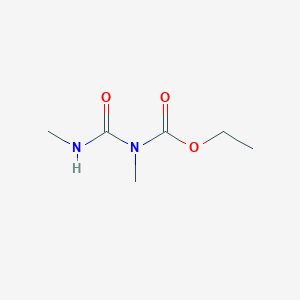



![2-[[4-(Benzothiazol-2-ylsulfanylmethyl)piperazin-1-yl]methylsulfanyl]benzothiazole](/img/structure/B14013569.png)
![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2,3,3-trichloroacrylamide](/img/structure/B14013574.png)

![1,4,7-Trioxaspiro[4.4]nonane](/img/structure/B14013585.png)
![tert-Butyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B14013589.png)
